Monohydroxy Etravirine

Description

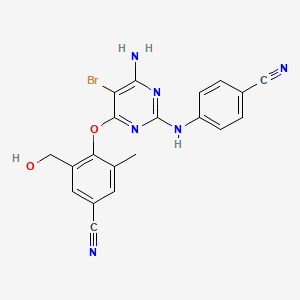

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEOCSSSLMRMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858135 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-68-8 | |

| Record name | Monomethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biogenesis of Monohydroxy Etravirine

Elucidation of Primary Cytochrome P450 Isoforms Mediating Hydroxylation

The oxidative metabolism of etravirine (B1671769) is a complex process involving multiple cytochrome P450 isoforms. nih.gov Research has identified CYP2C19, CYP3A4, and CYP2C9 as the principal enzymes responsible for its transformation. pharmacology2000.comdrugbank.comnih.gov These enzymes catalyze the addition of hydroxyl groups to the etravirine molecule, leading to the formation of monohydroxylated and subsequently dihydroxylated metabolites. nih.govdrugbank.comnih.gov

Role of CYP2C19 in Monohydroxy Etravirine Formation

CYP2C19 plays a primary role in the metabolism of etravirine, particularly in the formation of its major monohydroxylated metabolites. nih.govdrugbank.comfrontiersin.org Studies using human liver microsomes (HLMs) and cDNA-expressed P450 enzymes have consistently shown that CYP2C19 is the main contributor to the hydroxylation of etravirine. nih.govdrugbank.comresearchgate.net

Specifically, tandem mass spectrometry has suggested that the major monohydroxylated metabolites are formed through the monomethylhydroxylation of the dimethylbenzonitrile moiety of the etravirine molecule. nih.govnih.gov The significance of CYP2C19's role is further highlighted by studies on individuals with genetic variations of this enzyme. In HLMs from individuals homozygous for the non-functional CYP2C19*2 allele, the formation of the primary monohydroxy metabolite was reduced by 75%. nih.govnih.govresearchgate.net This demonstrates a clear link between CYP2C19 activity and the production of this compound.

The enzyme kinetics of this reaction have been characterized, with the formation of the major monohydroxylated metabolite (M3) by CYP2C19 exhibiting a Km of 7.33 μM and a Vmax of 5.57 pmol · min−1 · pmol−1 CYP2C19. nih.gov

Contribution of CYP3A4 in this compound Synthesis

While CYP2C19 is the primary enzyme, CYP3A4 also contributes to the formation of this compound, albeit producing metabolites of lower abundance. nih.govdrugbank.comnih.gov Research has shown that CYP3A4, along with the highly homologous CYP3A5, can catalyze the formation of two distinct monohydroxylated metabolites (M1 and M2). nih.gov

The enzyme kinetics for the formation of these metabolites by CYP3A4 have been determined. For M1, the Km value is 5.83 μM and the Vmax is 0.072 pmol · min−1 · pmol−1 CYP3A4. nih.gov For M2, the Km and Vmax values are 72.85 μM and 0.067 pmol · min−1 · pmol−1 CYP3A4, respectively. nih.gov

Interestingly, a CYP3A4-dependent monohydroxylated product of etravirine can undergo further metabolism through glucuronidation by UGT1A3 and UGT1A8. nih.govnih.gov This indicates a sequential metabolic pathway involving both Phase I (oxidation by CYP3A4) and Phase II (glucuronidation by UGTs) enzymes.

Assessment of Other Minor Cytochrome P450 Isoforms

While CYP2C19, CYP3A4, and CYP2C9 are the major players, other CYP isoforms have been investigated for their potential role in etravirine metabolism. However, studies using a panel of cDNA-expressed CYPs, including CYP1A2, CYP2B6, and CYP2D6, did not show significant formation of the primary metabolites, indicating their contribution is likely minor. nih.gov

Regioselectivity and Stereoselectivity of Hydroxylation

The hydroxylation of etravirine by cytochrome P450 enzymes exhibits a degree of regioselectivity, meaning the enzymes preferentially add hydroxyl groups to specific positions on the molecule. Tandem mass spectrometry analysis has indicated that the major monohydroxylated metabolites produced by CYP2C19 result from the hydroxylation of one of the methyl groups on the dimethylbenzonitrile moiety of etravirine. nih.govnih.gov

Further details on the specific stereoselectivity of the hydroxylation process, which would describe the three-dimensional orientation of the added hydroxyl group, are not extensively detailed in the provided search results. However, the consistent formation of specific metabolites by different CYP isoforms implies that the enzymatic reactions are controlled and not random, a hallmark of stereoselective processes. nih.gov

Enzyme Kinetics of Monohydroxy Etravirine Formation

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)

The formation of monohydroxy etravirine (B1671769) metabolites follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating the reaction velocity to the substrate concentration. nih.govnih.gov Key parameters in this model are the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km value suggests a higher affinity. Vmax represents the maximum rate at which the enzyme can catalyze the reaction when saturated with the substrate. libretexts.org

In studies using recombinant human CYP enzymes, distinct kinetic profiles have been determined for the formation of different monohydroxylated metabolites of etravirine, designated as M1, M2, and M3. nih.gov For the formation of the M1 metabolite by CYP3A4, the Km value was determined to be 5.83 μM with a Vmax of 0.072 pmol·min⁻¹·pmol⁻¹ CYP3A4. nih.govresearchgate.net The formation of the M2 metabolite, also by CYP3A4, exhibited a higher Km of 72.85 μM and a Vmax of 0.067 pmol·min⁻¹·pmol⁻¹ CYP3A4. nih.govresearchgate.net The major monohydroxylated metabolite, M3, is primarily formed by CYP2C19, with a Km of 7.33 μM and a Vmax of 5.57 pmol·min⁻¹·pmol⁻¹ CYP2C19. nih.govresearchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for Monohydroxy Etravirine Formation

| Metabolite | Enzyme | Km (μM) | Vmax (pmol·min⁻¹·pmol⁻¹ CYP) | Source |

|---|---|---|---|---|

| M1 | CYP3A4 | 5.83 | 0.072 | nih.govresearchgate.net |

| M2 | CYP3A4 | 72.85 | 0.067 | nih.govresearchgate.net |

| M3 | CYP2C19 | 7.33 | 5.57 | nih.govresearchgate.net |

Assessment of Intrinsic Clearance in In Vitro Systems

Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of factors like blood flow. nih.gov It is calculated as the ratio of Vmax to Km. nih.gov Assessing intrinsic clearance in in vitro systems, such as human liver microsomes (HLMs) and recombinant enzymes, is crucial for predicting in vivo clearance. nih.govtandfonline.com

The formation of monohydroxy and dihydroxy metabolites of etravirine was significantly reduced in HLMs from individuals with a genetic deficiency in CYP2C19 (homozygous for the CYP2C192 allele), highlighting the importance of this enzyme in etravirine's metabolism. nih.gov Specifically, the formation of these metabolites decreased by 75% and 100%, respectively, compared to HLMs with the normal CYP2C191/*1 genotype. nih.govnih.gov While specific CLint values for this compound formation are not extensively detailed in the provided search results, the kinetic parameters determined for each isozyme allow for their calculation, indicating that CYP2C19-mediated formation of M3 has a significantly higher intrinsic clearance compared to the CYP3A4-mediated formation of M1 and M2.

Characterization of Reaction Rates in Recombinant Enzyme Systems and Microsomal Preparations

The rates of this compound formation have been characterized using both recombinant, cDNA-expressed CYP enzymes and human liver microsomes (HLMs). nih.govnih.gov These studies confirm that CYP3A4 and CYP2C19 are the principal enzymes responsible for the hydroxylation of etravirine. nih.gov

Incubations with specific recombinant enzymes showed that CYP3A4 and CYP3A5 catalyze the formation of the M1 and M2 metabolites, while CYP2C19 is the most abundant enzyme involved in the formation of the M3 metabolite. nih.gov Experiments were conducted under initial rate conditions, with CYP3A4 incubated with etravirine concentrations up to 160 μM and CYP2C19 with concentrations up to 40 μM. nih.govresearchgate.net These experiments provide a clear picture of the reaction velocities at different substrate concentrations, forming the basis for the Michaelis-Menten plots. nih.gov

Evaluation of Substrate Affinity and Catalytic Efficiency

Substrate affinity is inversely related to the Km value, while catalytic efficiency is described by the ratio of Vmax/Km (or kcat/Km), which represents the intrinsic clearance. libretexts.org

Based on the determined kinetic parameters:

CYP3A4: The formation of the M1 metabolite (Km = 5.83 μM) shows a significantly higher affinity of the enzyme for the substrate compared to the formation of the M2 metabolite (Km = 72.85 μM). nih.govresearchgate.net

CYP2C19: This enzyme demonstrates a high affinity for etravirine in the formation of the M3 metabolite (Km = 7.33 μM), comparable to the affinity of CYP3A4 for the M1 pathway. nih.govresearchgate.net

In terms of catalytic efficiency (Vmax/Km):

The formation of M3 by CYP2C19 is markedly more efficient than the formation of M1 and M2 by CYP3A4. nih.govresearchgate.net This is evident from the substantially higher Vmax value for the CYP2C19-mediated reaction. nih.govresearchgate.net

Table 2: Substrate Affinity and Catalytic Efficiency for this compound Formation

| Metabolite | Enzyme | Substrate Affinity (indicated by Km) | Catalytic Efficiency (Vmax/Km) | Source |

|---|---|---|---|---|

| M1 | CYP3A4 | High | 0.0123 | nih.govresearchgate.net |

| M2 | CYP3A4 | Low | 0.0009 | nih.govresearchgate.net |

| M3 | CYP2C19 | High | 0.760 | nih.govresearchgate.net |

Exploration of Atypical Enzyme Kinetics (e.g., Substrate Inhibition, Activation)

While the formation of the primary monohydroxy metabolites of etravirine appears to follow standard Michaelis-Menten kinetics, the broader context of drug metabolism often involves atypical kinetic profiles such as substrate inhibition, activation, or sigmoidal kinetics. nih.govresearchgate.net Atypical kinetics can arise from various factors, including multiple binding sites on the enzyme or substrate-dependent conformational changes. nih.gov

The provided research on etravirine metabolism does not explicitly report atypical kinetics for the formation of this compound. nih.govresearchgate.net However, it is noted that etravirine itself can act as an inducer of CYP3A4, which can complicate the interpretation of kinetic data in vivo over time. jnj.comnih.gov Furthermore, the observation that CYP2C9 appears to act in concert with CYP3A4 to form dihydroxylated products, despite having no activity towards the parent compound itself, suggests complex interactions within the enzyme system that could potentially lead to non-standard kinetic behaviors under certain conditions. nih.govnih.gov The study of atypical kinetics is an important consideration in drug metabolism research, as misinterpretation of the kinetic profile can lead to inaccurate predictions of clearance and drug interactions. nih.gov

Pharmacogenomic Considerations in Monohydroxy Etravirine Formation

Impact of CYP2C19 Genetic Polymorphisms on Hydroxylation Efficiency

Certain genetic variants of CYP2C19 are classified as loss-of-function alleles because they result in a non-functional or absent enzyme. The most common of these is the CYP2C192 allele (c.681G>A), which creates a splicing defect, leading to a truncated, inactive protein. gbcbiotech.comnih.govfrontiersin.org Another significant loss-of-function allele is CYP2C193, which introduces a premature stop codon. gbcbiotech.comfrontiersin.org

Research using human liver microsomes (HLMs) has demonstrated the profound impact of these alleles on etravirine (B1671769) metabolism. In HLMs from individuals homozygous for the CYP2C192 allele (CYP2C192/2), the formation of the major monohydroxylated metabolite of etravirine was reduced by 75% compared to HLMs with the wild-type genotype (CYP2C191/*1). nih.govnih.gov The production of dihydroxylated metabolites was completely undetectable in these loss-of-function genotyped microsomes. nih.govnih.gov This significant reduction in metabolite production directly illustrates the functional consequence of carrying CYP2C19 loss-of-function alleles. nih.gov

Table 1: Impact of CYP2C192 Homozygosity on Etravirine Metabolite Formation

| Genotype | Metabolite | % Reduction in Formation Compared to Wild-Type (1/1) |

|---|---|---|

| CYP2C192/*2 | Monohydroxy Etravirine | 75% nih.govnih.gov |

The combination of CYP2C19 alleles an individual carries determines their metabolic phenotype. uniroma1.it These phenotypes predict the rate at which the enzyme can metabolize substrates like etravirine. nih.govresearchgate.net

Poor Metabolizers (PMs): Individuals who are homozygous or compound heterozygous for two loss-of-function alleles (e.g., CYP2C192/2, CYP2C192/3, or CYP2C193/3) are classified as poor metabolizers. gbcbiotech.comuniroma1.it They exhibit significantly reduced or absent CYP2C19 activity, leading to substantially decreased formation of this compound. gbcbiotech.comnih.gov The frequency of the PM phenotype varies among ethnic populations, occurring in 2-6% of Caucasians and up to 20% of Asians. nih.gov

Intermediate Metabolizers (IMs): These individuals carry one functional allele and one loss-of-function allele (e.g., CYP2C191/2). uniroma1.it They have decreased enzyme activity compared to normal metabolizers.

Normal (Extensive) Metabolizers (NMs/EMs): Individuals with two functional, wild-type alleles (CYP2C191/1) are considered normal metabolizers and represent the standard for enzyme activity. uniroma1.it

Ultrarapid Metabolizers (UMs): This phenotype is associated with gain-of-function alleles, such as CYP2C19*17. gbcbiotech.com This variant leads to increased gene transcription and consequently higher enzyme activity, potentially increasing the rate of this compound formation. nih.govuniroma1.it

Table 2: CYP2C19 Genotype-Phenotype Correlation

| Phenotype | Example Genotypes | Resulting Enzyme Activity | Implication for this compound Formation |

|---|---|---|---|

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Absent or severely reduced gbcbiotech.comuniroma1.it | Markedly decreased production nih.gov |

| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased uniroma1.it | Reduced production |

| Normal Metabolizer (NM/EM) | 1/1 | Normal uniroma1.it | Baseline production |

Influence of CYP3A4 and CYP2C9 Genetic Variants on this compound Biotransformation

CYP3A4 is responsible for forming two monohydroxylated metabolites of etravirine, though these are of lower abundance than the primary metabolite generated by CYP2C19. nih.govnih.gov The CYP3A4 gene is also subject to genetic variation, although the clinical impact of its variants has historically been considered less pronounced than for CYP2C19 or CYP2D6. uniroma1.itresearchgate.net However, variants such as CYP3A422 have been shown to cause reduced enzyme activity, which could potentially influence the clearance of etravirine through this minor pathway. frontiersin.org Conversely, other alleles like CYP3A41G may be associated with altered enzymatic activity. wikipedia.org

Functional Consequences of Allelic Variations on Enzyme Expression and Activity

Allelic variations in CYP genes exert their effects through various molecular mechanisms, ultimately altering the amount of functional enzyme available to metabolize substrates. uniroma1.it

For CYP2C19, loss-of-function alleles like CYP2C192 and CYP2C193 result in the production of a truncated or non-functional protein due to splicing errors or premature stop codons. gbcbiotech.comnih.govfrontiersin.org This directly diminishes the enzyme's catalytic capacity for hydroxylation. In contrast, the gain-of-function CYP2C19*17 allele contains a single nucleotide polymorphism in the promoter region, which leads to enhanced gene transcription and thus increased enzyme expression and activity. gbcbiotech.comuniroma1.it

Allelic variations in CYP2C9, such as the CYP2C92 and CYP2C93 alleles, lead to the synthesis of an enzyme with reduced catalytic activity. nih.gov This is due to amino acid substitutions that impair the enzyme's ability to interact with its substrates or with its redox partner, NADPH-cytochrome P450 reductase. nih.gov The functional consequence for individuals carrying these variants is a slower metabolism of CYP2C9-dependent drugs. nih.gov

Subsequent Metabolic Transformations of Monohydroxy Etravirine

Identification and Characterization of Secondary Metabolites

The biotransformation of etravirine (B1671769) results in several oxidative metabolites, including monohydroxylated and dihydroxylated forms. nih.gov Subsequent to the initial hydroxylation, a key secondary metabolite is formed through glucuronidation. This metabolite, identified as M7 in research studies, is an O-glucuronide conjugate of a monohydroxylated precursor. nih.gov

The formation of M7 involves the enzymatic addition of a glucuronic acid moiety to the hydroxyl group of the Monohydroxy Etravirine. nih.gov Tandem mass spectrometry analysis confirms the structure of M7 as a product of monooxygenation followed by glucuronidation. nih.gov In studies using primary human hepatocytes, after 24 hours of treatment with etravirine, the glucuronide conjugate M7 constituted a small fraction (0.08%) of the total metabolites formed, while hydroxylated metabolites were more abundant. nih.gov The major metabolic pathway for etravirine involves oxidation, leading to these hydroxylated metabolites which are then subject to subsequent conjugation. nih.gov

| Metabolite ID | Precursor | Metabolic Reaction | Key Enzymes Involved | Relative Abundance (%)* |

| M1, M2 | Etravirine | Monohydroxylation | CYP3A4 | 0.64 (M1) |

| M3 | Etravirine | Monohydroxylation | CYP2C19 | 89.9 |

| M4, M5, M6 | Etravirine | Dihydroxylation | CYP2C19, CYP3A4/CYP2C9 | 8.45 (M4), 0.14 (M5), 0.08 (M6) |

| M7 | This compound | Glucuronidation | UGT1A3, UGT1A8 | 0.08 |

*Relative abundance of metabolites formed after 24 hours of incubation of etravirine in primary human hepatocytes. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in this compound Conjugation

UDP-glucuronosyltransferases (UGTs) are a superfamily of Phase II metabolizing enzymes that play a crucial role in the detoxification and elimination of various xenobiotics, including drugs and their metabolites. nih.govebmconsult.com The process, known as glucuronidation, involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. researchgate.net This conjugation reaction significantly increases the polarity and water solubility of the substrate, making it more readily excretable in urine or bile. uomus.edu.iqdrughunter.com

In the metabolism of etravirine, UGTs are responsible for the conjugation of its hydroxylated metabolites. Specifically, a monohydroxylated metabolite of etravirine serves as a substrate for UGT enzymes. nih.gov This glucuronidation step is a critical part of the metabolic cascade, converting the pharmacologically less active hydroxylated intermediate into an easily eliminated glucuronide conjugate. nih.govnih.gov

Specific UGT Isoforms Involved (e.g., UGT1A3, UGT1A8)

Research has identified the specific UGT isoforms responsible for the glucuronidation of this compound. Studies involving incubations with various cDNA-expressed UGTs have demonstrated that UGT1A3 and UGT1A8 are the key enzymes that catalyze the formation of the O-glucuronide metabolite (M7). nih.gov

Interestingly, the glucuronidation appears to be specific to the precursor. The monohydroxylated metabolite that undergoes this conjugation is one formed by the action of Cytochrome P450 3A4 (CYP3A4). nih.gov When CYP3A4 was coincubated with either UGT1A3 or UGT1A8 in the presence of etravirine, the formation of the M7 glucuronide was observed. In contrast, no glucuronide products were detected in similar experiments where the primary hydroxylation was catalyzed by CYP2C19. nih.gov This indicates a specific pathway where a CYP3A4-dependent monohydroxy metabolite is subsequently conjugated by UGT1A3 and UGT1A8. nih.gov

| UGT Isoform | Activity towards this compound | Precursor Metabolite Source |

| UGT1A3 | Active | CYP3A4-dependent |

| UGT1A8 | Active | CYP3A4-dependent |

| Other UGTs* | No activity detected | CYP2C19-dependent |

*Tested UGTs included UGT1A1, 1A4, 1A6, 1A7, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17. nih.gov

Other Phase II Metabolic Reactions (e.g., Sulfation, Methylation), if applicable

Phase II metabolism encompasses several conjugation reactions beyond glucuronidation, including sulfation, methylation, acetylation, and glutathione (B108866) conjugation. uomus.edu.iqdrughunter.com These pathways serve to terminate pharmacological activity and/or enhance the elimination of xenobiotics. uomus.edu.iq Sulfation is mediated by sulfotransferases (SULTs), while methylation is carried out by methyltransferases (MTs). drughunter.com

However, in the context of this compound, the existing scientific literature primarily focuses on glucuronidation as the main subsequent Phase II metabolic transformation. nih.govnih.gov While the hydroxyl group of this compound could theoretically be a substrate for sulfation, current research and metabolite identification studies have not reported sulfated conjugates of this metabolite. Similarly, there is no evidence to suggest that methylation plays a role in the further metabolism of this compound. Therefore, based on available data, glucuronidation is the principal and characterized Phase II pathway for this specific metabolite.

In Vitro Biological Activity and Molecular Interactions of Monohydroxy Etravirine

Assessment of Intrinsic Antiviral Activity in Cell-Based Assays

In vitro studies have consistently demonstrated that the major metabolites of etravirine (B1671769), including monohydroxy etravirine, possess significantly reduced antiviral activity compared to the parent compound. Research indicates that these metabolites are over 90% less active against HIV-1 reverse transcriptase. This substantial decrease in potency suggests that this compound is unlikely to contribute significantly to the direct antiviral effect observed during treatment with etravirine.

While specific IC50 or EC50 values for purified this compound are not extensively reported in publicly available literature, the general consensus from metabolic studies is that the hydroxylation of etravirine leads to a marked loss of its inherent ability to inhibit viral replication in cell-based assays.

Modulatory Effects on Parent Compound (Etravirine) Activity in In Vitro Systems

Currently, there is a lack of specific in vitro data detailing any modulatory effects of this compound on the antiviral activity of the parent compound, etravirine. Studies have primarily focused on the intrinsic activity of the metabolites themselves rather than their potential to enhance or antagonize the action of etravirine. Therefore, it remains to be elucidated whether this compound can influence the binding or inhibitory capacity of etravirine at the level of the reverse transcriptase enzyme in in vitro systems.

Molecular Interactions with Viral Enzymes (e.g., Reverse Transcriptase)

Etravirine's mechanism of action involves non-competitive binding to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase. The flexibility of the etravirine molecule allows it to adopt multiple conformations, enabling it to bind effectively even to mutated forms of the enzyme.

Investigation of Interactions with Drug-Metabolizing Enzymes as Inhibitor or Inducer in In Vitro Models

The metabolism of etravirine to this compound is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C19 and to a lesser extent, CYP3A4 and CYP2C9. While etravirine itself is known to be an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19, the specific effects of its monohydroxy metabolite on these enzymes have not been extensively characterized in vitro.

There is a lack of published data from in vitro studies, such as those using human liver microsomes or recombinant CYP enzymes, that specifically investigate whether this compound acts as an inhibitor or an inducer of major drug-metabolizing enzymes. Understanding these potential interactions is important, as the accumulation of metabolites could theoretically influence the metabolism of co-administered drugs.

Evaluation of Interactions with Drug Transporters (e.g., ABC Transporters) in In Vitro Systems

In vitro studies have been conducted to assess the interaction of the parent drug, etravirine, with various drug transporters. These studies have shown that etravirine is not a substrate for P-glycoprotein (P-gp/ABCB1) but can act as a potent inhibitor and an inducer of the breast cancer resistance protein (BCRP/ABCG2). Furthermore, in vivo data suggest that etravirine may be a weak inhibitor of P-gp.

However, there is currently no specific in vitro data available regarding the interaction of this compound with ATP-binding cassette (ABC) transporters such as P-glycoprotein or other significant drug transporters. Therefore, it is unknown whether this metabolite is a substrate, inhibitor, or inducer of these transporters, which play a critical role in drug disposition and potential drug-drug interactions.

Analytical Methodologies for Monohydroxy Etravirine Research

Development and Validation of Chromatographic Techniques (e.g., UPLC-MS/MS, HPLC) for In Vitro Samples

The quantification of Monohydroxy Etravirine (B1671769) in in vitro samples, such as those from human liver microsome (HLM) incubations, is crucial for understanding its metabolic profile. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a primary technique for this purpose due to its high sensitivity, specificity, and speed.

In a key study investigating the biotransformation of Etravirine, metabolites, including monohydroxylated forms, were identified using UPLC-MS analysis. nih.gov The separation and detection were performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity for identifying and quantifying specific metabolites within a complex mixture. nih.gov The MRM transitions used for the monohydroxylated metabolites (M1 and M2) were m/z 451.3 → 304.1. nih.gov

While many published methods focus on the parent drug, Etravirine, the principles of their development and validation are directly applicable to its metabolites. derpharmachemica.comafricanjournalofbiomedicalresearch.comresearchgate.netiajps.comresearchgate.netsemanticscholar.org These methods are typically validated according to regulatory guidelines, such as those from the FDA or the International Conference on Harmonisation (ICH), ensuring their reliability. derpharmachemica.comafricanjournalofbiomedicalresearch.comnih.govresearchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. derpharmachemica.comresearchgate.netsemanticscholar.orgresearchgate.net

For instance, a common approach involves developing a gradient elution method using a C18 column with a mobile phase consisting of an aqueous component (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). africanjournalofbiomedicalresearch.comresearchgate.net

Table 1: Example Parameters for UPLC-MS/MS Method Development

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) | nih.govresearchgate.netnih.gov |

| Column | Reversed-phase C8 or C18, e.g., Waters BEH C8 (50x2.1mm, 1.7μm) | nih.govresearchgate.net |

| Mobile Phase | Gradient of aqueous solvent (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile/methanol) | africanjournalofbiomedicalresearch.comresearchgate.net |

| Flow Rate | 0.3 - 0.8 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically positive mode | nih.govnih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity (r²) | >0.99 | derpharmachemica.comafricanjournalofbiomedicalresearch.comresearchgate.net |

| Precision (%CV) | ≤15% | nih.govnih.gov |

| Accuracy (%DEV) | ≤±15% | nih.govnih.gov |

This table presents typical parameters compiled from various chromatographic methods developed for antiretroviral drugs, including Etravirine, which are foundational for developing methods for its metabolites.

Application of Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of metabolites like Monohydroxy Etravirine. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone of this process. researchgate.netjchps.comroutledge.com

Following separation by liquid chromatography, the metabolite of interest is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the metabolite. For this compound, this would confirm the addition of one oxygen atom to the parent Etravirine molecule.

To pinpoint the location of the hydroxylation, MS/MS is employed. nih.gov In this technique, the molecular ion of the metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural information, as different isomers will produce distinct fragment ions. By analyzing these fragments, researchers can deduce the specific site of modification on the Etravirine structure. nih.gov

Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for unambiguous structure determination, although they require larger quantities of the purified metabolite. researchgate.netjchps.com NMR can provide detailed information about the chemical environment of each atom in the molecule, confirming connectivity and stereochemistry. jchps.comswayam2.ac.in

For quantification, UV-Visible spectrophotometry has been widely used for the parent drug, Etravirine. scirp.orgresearchgate.netresearchgate.netrjptonline.org These methods are often based on the chromophoric nature of the molecule and can be adapted for the metabolite, provided a pure standard is available. scirp.orgresearchgate.net However, for complex biological samples, the specificity of LC-MS/MS is generally preferred for quantification.

Table 2: Spectroscopic Techniques in Metabolite Research

| Technique | Application for this compound | Key Information Provided |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation & Quantification | Molecular weight, fragmentation pattern, position of hydroxylation. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Accurate mass and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | Definitive Structural Elucidation | Complete chemical structure, connectivity, and stereochemistry. jchps.com |

| UV-Visible Spectrophotometry | Quantification (with pure standard) | Concentration based on light absorbance. scirp.orgresearchgate.netresearchgate.net |

Strategies for Sample Preparation and Matrix Effects in Metabolic Studies

The analysis of metabolites from in vitro systems, such as liver microsomes or cell cultures, requires effective sample preparation to remove interfering substances like proteins and salts. The goal is to isolate the analyte of interest while minimizing the loss of the compound and reducing matrix effects.

Common sample preparation strategies include:

Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. nih.govnih.gov The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or interferences, offering a high degree of sample cleanup and concentration.

A critical challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect." Endogenous substances from the biological sample can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement. nih.govmdpi.com This can significantly impact the accuracy and reproducibility of the quantification. nih.gov

Strategies to mitigate matrix effects include:

Optimizing Sample Cleanup: Employing more rigorous extraction methods like SPE can remove a larger portion of interfering components.

Chromatographic Separation: Adjusting the HPLC or UPLC method to achieve better separation between the analyte and matrix components.

Use of Stable Isotope-Labeled Internal Standards: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.

Matrix-Matched Calibration Curves: Preparing calibration standards in the same biological matrix as the samples (e.g., extracted blank plasma or microsome buffer) can help compensate for consistent matrix effects. mdpi.com

Use of Isotope-Labeled Tracers for Metabolic Pathway Elucidation

Isotope-labeled tracers are powerful tools for elucidating metabolic pathways, offering an unambiguous way to track the transformation of a parent drug into its metabolites. nih.govnih.govmssm.edu In the context of this compound, this involves using Etravirine that has been synthesized with one or more stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H).

The general workflow for a tracer study is as follows:

Incubation: The stable isotope-labeled Etravirine is incubated with an in vitro metabolic system, such as human liver microsomes or hepatocytes.

Metabolism: The enzymes within the system metabolize the labeled drug. If this compound is formed, it will retain the isotopic label.

Analysis: The sample is analyzed by mass spectrometry. The mass spectrometer can easily distinguish between the unlabeled (endogenous) metabolite and the labeled metabolite due to the mass difference imparted by the isotope.

This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to:

Confirm Precursor-Product Relationships: The detection of a labeled this compound peak following incubation with labeled Etravirine definitively proves that it is a direct metabolite. nih.govmssm.edu

Differentiate from Endogenous Compounds: It eliminates any ambiguity that the detected compound might be an unrelated endogenous molecule with the same mass.

Quantify Metabolic Flux: By measuring the rate of formation of the labeled metabolite, researchers can quantify the activity of the specific metabolic pathway. mssm.edu

This technique provides unparalleled insight into the metabolic wiring of drug biotransformation and is a key methodology in advanced pharmacokinetic and drug metabolism studies. nih.govmmpc.org

Structure Activity Relationships Sar in Monohydroxy Etravirine Metabolism

Analysis of Molecular Structural Features Influencing Hydroxylation Susceptibility

The metabolic fate of Etravirine (B1671769) is largely dictated by its chemical architecture, specifically the susceptibility of certain moieties to oxidative reactions like hydroxylation. Etravirine, with the chemical name 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile, is a diarylpyrimidine derivative characterized by a flexible structure that allows it to bind effectively to its therapeutic target, the HIV reverse transcriptase nih.govnih.gov. This same structural flexibility also influences its interaction with metabolic enzymes.

The primary route of Etravirine metabolism involves oxidation, and the molecular features most susceptible to this are the methyl groups on the 3,5-dimethylbenzonitrile (B1329614) ring. nih.govdrugbank.com Tandem mass spectrometry has suggested that the major monohydroxylated metabolites are produced through the monomethylhydroxylation of this specific moiety nih.gov. The presence of these two methyl groups provides accessible sites for enzymatic attack by cytochrome P450 (CYP) enzymes.

The key enzymes identified in the oxidative metabolism of Etravirine are CYP2C19, CYP3A4, and CYP2C9. nih.govnih.govresearchgate.net Notably, CYP2C19 is primarily responsible for the hydroxylation of the methyl groups on the dimethylbenzonitrile portion of the molecule, leading to the formation of the main monohydroxy and dihydroxy metabolites. nih.gov The electronic and steric properties of the dimethylbenzonitrile ring, influenced by the adjacent ether linkage and the cyano group, likely contribute to its status as the preferred site for hydroxylation.

Computational Modeling and Molecular Docking Studies of Enzyme-Substrate Interactions

Computational methods, such as molecular docking, provide valuable insights into the specific interactions between Etravirine and the active sites of metabolizing enzymes. These studies help to rationalize the observed metabolic pathways and the roles of different CYP isoforms.

Molecular docking analyses have been employed to explore the binding mode of Etravirine within the active site of CYP3A4, a key enzyme in its metabolism. researchgate.net Such studies can identify the crucial amino acid residues involved in substrate binding and orientation, which in turn determines the site of hydroxylation. For Etravirine, computational research suggests it binds to a unique position within the CYP3A4 active site, which can explain its role as an inducer of this enzyme. researchgate.net

The general methodology for these studies involves using the crystal structure of the CYP enzyme and computationally placing the Etravirine molecule into the active site cavity. nih.govmdpi.com The stability of the resulting enzyme-substrate complex is evaluated using scoring functions that calculate binding energy. nih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and the enzyme's active site residues. mdpi.commdpi.com For instance, docking studies with CYP3A4 have shown that substrates are often enclosed by specific residues like Phe57, Arg105, and Glu374, and similar interactions are predicted for Etravirine. researchgate.netmdpi.com These computational approaches are instrumental in understanding why certain parts of the molecule, like the dimethylbenzonitrile moiety, are more susceptible to hydroxylation than others.

Comparative Analysis of Isomeric Monohydroxy Metabolites

The metabolism of Etravirine results in the formation of at least three distinct monohydroxylated isomers, denoted as M1, M2, and M3. nih.gov These isomers differ in the specific site of hydroxylation and the primary enzyme responsible for their formation, leading to variations in their abundance.

CYP2C19 is the principal enzyme involved in producing the most abundant monohydroxylated metabolite, M3. nih.gov This metabolite is formed through the direct hydroxylation of one of the methyl groups on the dimethylbenzonitrile ring. nih.gov The formation of M3 is significantly reduced in liver microsomes from individuals with a loss-of-function CYP2C19 genotype, highlighting the enzyme's critical role. nih.gov

In contrast, the metabolites M1 and M2 are formed in lower abundance and are catalyzed by CYP3A4 and CYP3A5. nih.gov Although CYP2C9 is involved in Etravirine metabolism, it does not appear to form monohydroxylated metabolites from the parent compound directly but may act in concert with CYP3A4 to form dihydroxylated products. nih.gov

A crucial aspect of these metabolites is their pharmacological activity. The most prominent monohydroxylated metabolites, M3 and the dihydroxylated M4, possess less than 10% of the anti-HIV-1 activity of the parent Etravirine compound in cell culture. nih.gov This indicates that hydroxylation is a key step in the detoxification and clearance of the drug.

The following table summarizes the characteristics of the isomeric monohydroxy metabolites of Etravirine.

| Metabolite | Producing Enzyme(s) | Site of Hydroxylation (Putative) | Relative Abundance |

| M1 | CYP3A4, CYP3A5 | Aromatic Ring or other site | Minor |

| M2 | CYP3A4, CYP3A5 | Aromatic Ring or other site | Minor |

| M3 | CYP2C19 | Methyl group of the dimethylbenzonitrile moiety | Major |

Comparative in Vitro Metabolism of Etravirine to Monohydroxy Etravirine Across Species

Differences in Monohydroxy Etravirine (B1671769) Formation Enzymes in Non-Human In Vitro Systems

In humans, the formation of monohydroxy etravirine is well-characterized. The primary enzymes responsible are CYP2C19, CYP3A4, and CYP2C9. nih.govnih.gov Studies using human liver microsomes (HLMs) and cDNA-expressed P450 enzymes have shown that CYP2C19 is principally responsible for the formation of the major monohydroxylated metabolite, which results from the monomethylhydroxylation of the dimethylbenzonitrile moiety. nih.gov Two other monohydroxylated metabolites of lower abundance are formed by the action of CYP3A4. nih.gov

While the human metabolic pathway is clearly defined, specific data directly comparing the enzymatic contributions to this compound formation in non-human in vitro systems such as those from rats, dogs, and monkeys is not extensively detailed in publicly available literature. However, it is a standard practice in preclinical drug development to perform such comparative studies to understand interspecies differences in metabolism. nih.goveuropa.eu Significant variations in the expression and activity of CYP450 enzymes exist between species. europa.eu For instance, rats are known to have constitutive male-specific hepatic isoforms like CYP2C11 and CYP3A2, which can lead to different metabolic profiles compared to humans. europa.eu These inherent enzymatic differences necessitate species-specific investigations to determine which animal model most closely mimics human metabolism for toxicological studies. europa.eunih.gov

Table 1: Human Cytochrome P450 Enzymes Involved in this compound Formation

| Enzyme Family | Specific Isoform | Role in this compound Formation | Citation |

| Cytochrome P450 | CYP2C19 | Primarily responsible for the formation of the major monohydroxylated metabolite. | nih.gov |

| Cytochrome P450 | CYP3A4 | Responsible for the formation of two less abundant monohydroxylated metabolites. | nih.gov |

| Cytochrome P450 | CYP2C9 | Involved in the overall metabolism of etravirine. | nih.govnih.gov |

Note: Detailed reaction phenotyping for etravirine in common preclinical animal models (e.g., rat, dog, monkey) is not specified in the reviewed sources.

Application of Animal Liver Microsomal Systems and Hepatocytes for Metabolic Characterization

Animal liver microsomes and hepatocytes are indispensable tools for the in vitro characterization of a drug's metabolic fate. nih.govnih.gov These systems are routinely used in comparative studies to predict the metabolic pathways in humans and to select the most appropriate species for preclinical safety assessment. europa.eu

Liver Microsomes: This subcellular fraction is prepared from the endoplasmic reticulum of liver cells and contains a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 family. nih.gov Animal liver microsomes are used to study oxidative reactions, such as the hydroxylation of etravirine to this compound. nih.gov By incubating the drug with microsomes from different species (e.g., rat, dog, monkey) and comparing the resulting metabolite profiles with that from human liver microsomes, researchers can identify qualitative and quantitative differences in metabolism. nih.govnih.gov

Table 2: Comparison of In Vitro Systems for Metabolic Characterization

| Feature | Liver Microsomes | Hepatocytes |

| System Complexity | Subcellular fraction (endoplasmic reticulum) | Intact, whole cells |

| Enzyme Content | Primarily Phase I enzymes (CYP450s) | Phase I and Phase II enzymes, cofactors, and transporters |

| Metabolic Reactions | Mainly oxidative, reductive, and hydrolytic reactions | Sequential metabolism (e.g., oxidation followed by conjugation) |

| Primary Application | Identifying Phase I metabolites, reaction phenotyping | Comprehensive metabolite profiling, predicting metabolic clearance, studying induction/inhibition |

| Correlation to in vivo | Good for Phase I pathways | Generally provides a better overall correlation to in vivo metabolism |

Relevance of In Vitro Animal Data to General Preclinical Metabolic Profiling

The data generated from in vitro animal systems is a cornerstone of preclinical metabolic profiling and has significant regulatory relevance. europa.eu The primary goal is to ensure that the animal species used in pivotal toxicology studies are exposed to a similar profile of metabolites as humans. europa.eu

Understanding the comparative metabolism of etravirine to this compound across species is critical for several reasons:

Selection of Appropriate Toxicological Species: An ideal animal model for safety testing is one that produces a metabolite profile that is qualitatively and quantitatively similar to that observed in humans. europa.eunih.gov If a particular species metabolizes etravirine very differently from humans, it may not be a relevant model for assessing human toxicity.

Identification of Human-Specific Metabolites: In vitro comparisons can reveal metabolites that are unique to humans or are formed in disproportionately higher amounts in humans than in preclinical species. europa.eu According to regulatory guidelines, such metabolites may require separate toxicological characterization if their exposure is significant (e.g., greater than 10% of total drug-related exposure). europa.eu

Risk Assessment: By identifying the enzymes involved and the rates of metabolite formation, these studies help predict potential drug-drug interactions and understand sources of pharmacokinetic variability in humans, such as those arising from genetic polymorphisms in metabolic enzymes like CYP2C19. nih.govjwatch.org

Conclusion and Future Directions in Monohydroxy Etravirine Research

Synthesis of Key Enzymatic and Kinetic Findings

The biotransformation of etravirine (B1671769) into its monohydroxylated metabolites is a critical process primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Extensive in vitro research utilizing human liver microsomes (HLMs) and cDNA-expressed P450 isozymes has identified CYP2C19 as the principal enzyme responsible for generating the major monohydroxylated metabolite (M3) of etravirine. nih.govnih.gov Additionally, CYP3A4 plays a significant role, catalyzing the formation of two other monohydroxylated metabolites of lower abundance (M1 and M2). nih.govresearchgate.net While CYP2C9 shows minimal activity towards the parent compound, it appears to work in conjunction with CYP3A4 in the formation of some dihydroxylated products. nih.gov

The oxidation of etravirine to these hydroxylated metabolites represents the main pathway of its metabolism, which is followed by subsequent glucuronidation (a Phase II reaction). Specifically, UGT1A3 and UGT1A8 have been identified as the enzymes that glucuronidate a CYP3A4-dependent monohydroxylated product. nih.gov The kinetic parameters for the formation of the primary monohydroxy metabolites have been characterized, providing quantitative insight into the efficiency and affinity of the involved enzymes. nih.govresearchgate.net These findings underscore the multi-enzyme pathway responsible for the initial and most significant metabolic step of etravirine clearance.

| Metabolite | Enzyme | K_m (μM) | V_max (pmol·min⁻¹·pmol⁻¹ enzyme) |

|---|---|---|---|

| M1 | CYP3A4 | 5.83 | 0.072 |

| M2 | CYP3A4 | 72.85 | 0.067 |

| M3 | CYP2C19 | 7.33 | 5.57 |

Data derived from studies using cDNA-expressed P450 enzymes. nih.govresearchgate.net

Identification of Remaining Research Gaps in Metabolic Pathways and Enzyme Mechanisms

Despite significant progress, several research gaps remain in the complete understanding of this compound's metabolic pathways.

Quantitative Contribution of Minor Pathways: While CYP2C19 and CYP3A4 are identified as the primary drivers of monohydroxylation, the precise quantitative contribution of other enzymes, potentially including CYP2C9 in concert with CYP3A4, needs further clarification. nih.gov The formation of minor hydroxylated metabolites and their subsequent metabolic fate are not fully characterized.

Interplay between Phase I and Phase II Enzymes: The coupling between CYP-mediated hydroxylation and UGT-mediated glucuronidation is known, with UGT1A3 and UGT1A8 implicated for a CYP3A4-derived metabolite. nih.gov However, the specific UGT enzymes responsible for conjugating the major CYP2C19-derived monohydroxy metabolite have not been identified. nih.gov A comprehensive understanding of the kinetics and regulation of this sequential process is lacking.

Pharmacological Activity of Metabolites: The major metabolites of etravirine are reported to be over 90% less active against reverse transcriptase than the parent compound. However, a detailed pharmacological profile, including potential off-target effects or contributions to the drug-drug interaction profile of the parent compound, for each specific monohydroxy metabolite is not well established.

Role of Transporters: While etravirine's interactions with transporters like P-glycoprotein have been studied, the role of influx and efflux transporters in the disposition of its monohydroxylated metabolites is an area requiring further investigation.

Extrahepatic Metabolism: The majority of research has focused on hepatic metabolism using liver-derived in vitro systems. The contribution of extrahepatic tissues, such as the intestine, to the formation of this compound is not fully elucidated, which is particularly relevant for an orally administered drug. nih.gov

Proposed Advancements in In Vitro Methodologies for Metabolite Studies

Future research into this compound can be significantly enhanced by adopting advanced in vitro methodologies that offer greater physiological relevance and analytical depth. creative-biolabs.comscispace.com

Complex In Vitro Models (CIVMs): Moving beyond traditional liver microsomes and hepatocytes, the use of 3D organoid cultures and microphysiological systems ("organs-on-a-chip") can provide a more accurate representation of the liver microenvironment. nih.gov Intestinal organoid models could be specifically employed to investigate the first-pass metabolism and the interplay between metabolic enzymes and transporters in the gut wall, addressing a key research gap. nih.gov

High-Resolution Analytical Techniques: The integration of techniques such as high-resolution mass spectrometry with nuclear magnetic resonance (NMR) can provide more definitive structural elucidation of novel or minor metabolites. creative-biolabs.com Isotope-labeling studies can be used to more accurately trace the metabolic fate of the etravirine molecule through its various biotransformation pathways.

AI-Driven Predictive Modeling: The application of machine learning and artificial intelligence algorithms, trained on extensive ADME (absorption, distribution, metabolism, and excretion) datasets, can help predict potential minor metabolic pathways and drug-drug interactions involving etravirine's metabolites. creative-biolabs.com These in silico tools can prioritize experimental studies and generate new hypotheses for investigation.

Multi-Omics Integration: A systems biology approach that combines genomic data (e.g., identifying CYP2C19 or UGT polymorphisms) with metabolomic profiles can offer a more holistic and personalized understanding of etravirine metabolism. creative-biolabs.com This could help explain inter-individual variability in metabolite formation and clearance.

Theoretical Implications for Understanding Xenobiotic Biotransformation Processes

The study of this compound formation carries broader implications for the field of xenobiotic biotransformation.

Case Study in Multi-Enzyme Metabolism: Etravirine serves as an excellent model for xenobiotics metabolized by multiple CYP enzymes (CYP3A4, CYP2C19, CYP2C9). nih.gov Investigating this pathway provides valuable data on the overlapping substrate specificities and competitive or cooperative interactions among these crucial drug-metabolizing enzymes.

Probe for Pharmacogenetics: The dominant role of CYP2C19 in producing the major monohydroxy metabolite makes etravirine a potential probe substrate for phenotyping CYP2C19 activity. nih.gov Given that CYP2C19 is highly polymorphic, this has significant implications for personalized medicine, where understanding an individual's metabolic capacity can predict drug exposure and response.

Model for Complex Drug-Drug Interactions (DDIs): Etravirine is not only a substrate for CYPs but also a weak inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19. nih.govresearchgate.net This complex profile makes it a valuable tool for studying the mechanisms of DDIs. Elucidating the role of its monohydroxy metabolites in either contributing to or mitigating these interactions can refine our predictive models for DDIs.

Insight into Phase I-Phase II Coupling: The sequential metabolism of etravirine, first by CYP-mediated oxidation to this compound and then by UGT-mediated glucuronidation, is a classic pathway for xenobiotic detoxification. nih.govpharmacology2000.comwjbphs.com Detailed kinetic analysis of this pathway can enhance the fundamental understanding of the efficiency and regulation of the coordination between Phase I and Phase II metabolic reactions, a cornerstone of toxicology and pharmacology. mhmedical.com

Q & A

Q. What are the primary enzymatic pathways responsible for the formation of Monohydroxy Etravirine?

this compound is predominantly formed via oxidative metabolism mediated by CYP2C19 and CYP3A4. Reaction phenotyping using cDNA-expressed cytochrome P450 (P450) enzymes and chemical inhibition studies in human liver microsomes (HLMs) confirmed CYP2C19 as the major contributor to monomethylhydroxylation of the dimethylbenzonitrile moiety of Etravirine. CYP3A4 generates minor monohydroxylated metabolites, while CYP2C9 indirectly supports dihydroxylation in tandem with CYP3A4 .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in experimental settings?

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Metabolites are detected via multiple reaction monitoring (MRM) using transitions such as m/z 451.3→304.1 for dihydroxy metabolites and m/z 627.1→338.1 for glucuronidated monohydroxy derivatives. Retention times and ion ratios are critical for distinguishing structurally similar metabolites .

Q. How do genetic polymorphisms in CYP2C19 impact this compound formation?

HLMs genotyped as CYP2C192/*2 (loss-of-function) show a 75% reduction in monohydroxy metabolite formation compared to CYP2C191/*1. This necessitates genotyping participants in pharmacokinetic studies to stratify data based on metabolic capacity, particularly in populations with high prevalence of CYP2C19 polymorphisms (e.g., East Asian cohorts) .

Q. What methodologies are used to assess the glucuronidation of this compound?

UDP-glucuronosyltransferase (UGT) isoforms 1A3 and 1A8 are implicated in glucuronide conjugation. Recombinant UGT assays and chemical inhibition (e.g., using β-glucuronidase) in HLMs or hepatocyte cultures can validate metabolic pathways. Co-incubation with NADPH and UDPGA is required to capture both oxidative and conjugative phases .

Advanced Research Questions

Q. How should researchers design experiments to evaluate drug-drug interactions (DDIs) affecting this compound pharmacokinetics?

Use a three-pronged approach:

- In vitro: Incubate Etravirine with HLMs or hepatocytes in the presence of selective P450 inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4).

- In silico: Apply physiologically based pharmacokinetic (PBPK) modeling to predict DDIs.

- Clinical: Conduct crossover trials with probe substrates (e.g., omeprazole for CYP2C19) to quantify changes in metabolite exposure .

Q. What role does this compound play in Etravirine’s resistance profile?

While the metabolite itself is not directly linked to resistance, its formation influences parent drug clearance. Reduced Etravirine exposure due to CYP autoinduction (e.g., CYP3A4 mRNA upregulation by 17.9-fold after 72 hours) may subtherapeutic levels, predisposing to resistance. Genotypic scoring systems (e.g., 17 weighted mutations from DUET trials) should integrate pharmacokinetic variability when predicting virologic failure .

Q. How can co-crystallization studies improve understanding of this compound’s physicochemical properties?

Co-crystallization with L-tartaric acid enhances solubility, as demonstrated by X-ray diffraction and dissolution testing. Researchers should employ phase solubility diagrams and stability assays (e.g., under accelerated humidity/temperature) to assess co-crystal viability. This methodology is critical for designing formulations for preclinical bioavailability studies .

Q. What experimental strategies quantify CYP3A4 autoinduction by Etravirine and its impact on metabolite kinetics?

Treat primary human hepatocytes with Etravirine (10 µM) and measure CYP3A4 mRNA levels via qRT-PCR at 6–72 hours. Co-treatment with the pregnane X receptor (PXR) antagonist sulforaphane can isolate PXR-mediated induction. Parallel LC-MS/MS analysis of intracellular Etravirine and metabolites clarifies time-dependent metabolic shifts .

Q. How do population pharmacokinetic models integrate this compound data to optimize dosing regimens?

Nonlinear mixed-effects modeling (NONMEM) incorporating covariates like CYP2C19 genotype, albumin levels, and concomitant P450 inducers (e.g., rifampicin) can predict metabolite-to-parent drug ratios. Validation requires dense sampling in diverse cohorts, particularly in patients with hepatic impairment .

Q. What comparative frameworks assess the antiviral efficacy of Etravirine against divergent viral genotypes (e.g., HIV-1 vs. HEV)?

Use replicon systems (e.g., g3-HEV-Luc) and infectious clones to measure IC50 values across genotypes. For HIV-1, employ phenotypic resistance assays with recombinant viruses harboring NNRTI-associated mutations (e.g., Y181C, E138A). Cross-genotype efficacy requires normalizing data to host-cell viability (e.g., via MTT assays) to exclude cytotoxicity confounders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.